molecular formula C4H2BrFN2 B12907024 5-Bromo-3-fluoropyridazine CAS No. 1337881-84-1

5-Bromo-3-fluoropyridazine

Katalognummer: B12907024
CAS-Nummer: 1337881-84-1
Molekulargewicht: 176.97 g/mol
InChI-Schlüssel: RSIRLHMAQUJXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-fluoropyridazine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of 3-fluoropyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-50°C to ensure optimal yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-fluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-fluoropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-3-fluoropyridine: Similar in structure but lacks the additional nitrogen atom in the ring.

    3-Fluoro-5-chloropyridazine: Contains a chlorine atom instead of bromine.

    5-Bromo-2,3-difluoropyridine: Contains an additional fluorine atom.

Uniqueness: 5-Bromo-3-fluoropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the pyridazine ring enhances its potential as a versatile intermediate in various synthetic applications .

Eigenschaften

CAS-Nummer

1337881-84-1

Molekularformel

C4H2BrFN2

Molekulargewicht

176.97 g/mol

IUPAC-Name

5-bromo-3-fluoropyridazine

InChI

InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-7-2-3/h1-2H

InChI-Schlüssel

RSIRLHMAQUJXRM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN=C1F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.